

# An In-depth Technical Guide to 1-(2-Methylphenyl)ethanol

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## Compound of Interest

Compound Name: 1-(2-Methylphenyl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(2-Methylphenyl)ethanol**, a chiral alcohol with applications in organic synthesis and as a building block for pharmaceuticals and other fine chemicals. This document details its chemical identity, synthesis methodologies with a focus on asymmetric approaches, and its known applications.

## Chemical Identity and Properties

**1-(2-Methylphenyl)ethanol**, a secondary alcohol, is a chiral compound existing as two enantiomers, (R)- and (S)-**1-(2-methylphenyl)ethanol**. Its core structure consists of an ethanol backbone substituted with a 2-methylphenyl (o-tolyl) group at the C1 position.

CAS Number: 7287-82-3<sup>[1]</sup><sup>[2]</sup>

Synonyms:

- $\alpha$ ,2-Dimethylbenzenemethanol
- o-Tolyl methyl carbinol
- Methyl o-tolyl carbinol
- Benzenemethanol,  $\alpha$ ,2-dimethyl-

- $\alpha$ ,2-Dimethylbenzyl alcohol
- 1-(o-Tolyl)ethanol
- o-Methyl- $\alpha$ -methylbenzyl alcohol
- **( $\pm$ )-1-(2-Methylphenyl)ethanol**
- 1-(2-Methylphenyl)ethan-1-ol

A comprehensive list of additional synonyms can be found in the PubChem database.[\[1\]](#)

The physical and chemical properties of **1-(2-Methylphenyl)ethanol** are summarized in the table below.

| Property          | Value  | Reference                               |
|-------------------|--|---|
| Molecular Formula | C <sub>9</sub> H <sub>12</sub> O                         | <a href="#">[2]</a>                     |
| Molecular Weight  | 136.19 g/mol   | <a href="#">[1]</a>                     |
| Appearance        | Colorless to pale yellow liquid or white solid           | <a href="#">[3]</a> <a href="#">[4]</a> |
| Boiling Point     | 64-65 °C @ 0.7 Torr                                      |   |
| Density           | 0.995 g/cm <sup>3</sup>                                  |   |
| Solubility        | Moderately soluble in water, soluble in organic solvents | <a href="#">[3]</a>                     |
| Refractive Index  | 1.5315   |   |

## Synthesis of 1-(2-Methylphenyl)ethanol

The primary route for the synthesis of **1-(2-Methylphenyl)ethanol** is the reduction of 2'-methylacetophenone. Given the chirality of the target molecule, asymmetric synthesis methods are of significant interest to obtain enantiomerically pure forms, which are crucial for applications in the pharmaceutical industry.

## Asymmetric Reduction of 2'-Methylacetophenone

The enantioselective reduction of the prochiral ketone, 2'-methylacetophenone, can be achieved through various catalytic systems, including enzymatic and chemo-catalytic methods.

Table of Asymmetric Reduction Methods and Reported Efficiencies:

| Catalyst/Method   | Substrate              | Product Enantiomer | Enantiomeric Excess (ee) | Yield | Reference |
|---|------------------------|--------------------|--------------------------|-------|-----------|
| Immobilized Rhodotorula glutinis cells                            | Acetophenone analogues | (S)-enantiomer     | >99%                     | 77%   | [5]       |
| Thermoplasma volcanum pseudethanol dehydrogenase (TeSADH) mutants | 2-Haloacetophenones    | (S)- or (R)-       | High                     | -     | [6][7]    |
| Ruthenium Catalyst with 2,2'-bipyridine ligand                    | 2-Methylacetophenone   | -                  | -                        | -     | [8]       |

## Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation

While a specific, detailed protocol for **1-(2-Methylphenyl)ethanol** was not available in the cited literature, a general experimental procedure for the asymmetric transfer hydrogenation of a ketone like 2'-methylacetophenone using a ruthenium catalyst can be outlined as follows. This protocol is based on established methods for similar substrates.[8]

Materials:

- 2'-Methylacetophenone

- Ruthenium catalyst (e.g., [(p-cymene)RuCl<sub>2</sub>]<sub>2</sub>)
- Chiral ligand (e.g., a chiral diamine or amino alcohol)
- Hydrogen donor (e.g., isopropanol, formic acid)
- Base (e.g., KOH, sodium isopropoxide)
- Anhydrous solvent (e.g., isopropanol, dichloromethane)

#### Procedure:

- **Catalyst Preparation:** In a glovebox or under an inert atmosphere, the ruthenium precursor and the chiral ligand are dissolved in the anhydrous solvent to form the active catalyst. The mixture is typically stirred at room temperature for a specified period.
- **Reaction Setup:** The substrate, 2'-methylacetophenone, is dissolved in the chosen solvent in a reaction vessel. The hydrogen donor and the base are added to this solution.
- **Reaction Execution:** The pre-formed catalyst solution is then transferred to the reaction vessel containing the substrate. The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) and monitored by an appropriate analytical technique (e.g., TLC, GC, or HPLC).
- **Work-up and Purification:** Upon completion, the reaction is quenched, typically by the addition of water or a dilute acidic solution. The product is extracted into an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched **1-(2-methylphenyl)ethanol**.
- **Chiral Analysis:** The enantiomeric excess of the purified product is determined by chiral HPLC or chiral GC analysis.

## Biological Activity and Applications

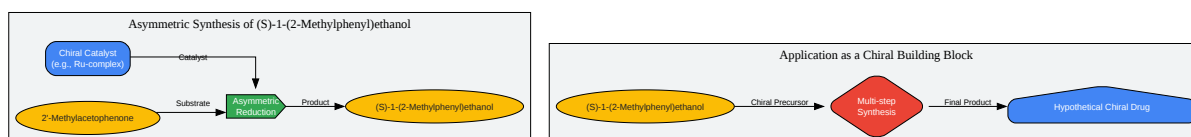
Direct research on the specific biological activity of **1-(2-Methylphenyl)ethanol** is limited. However, its structural analogues, such as phenethyl alcohol, have been studied for their

antimicrobial properties, suggesting a potential for similar activity.[9] The primary mechanism of action for phenethyl alcohol is proposed to be the disruption of the cell membrane's permeability barrier.[9]

The main application of **1-(2-Methylphenyl)ethanol** in the pharmaceutical and fine chemical industries is as a chiral building block.[10] Enantiomerically pure secondary alcohols are valuable intermediates in the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs). The stereocenter in **1-(2-methylphenyl)ethanol** can be incorporated into a larger molecule, influencing its biological activity and specificity.

## Logical Workflow and Signaling Pathway Diagrams

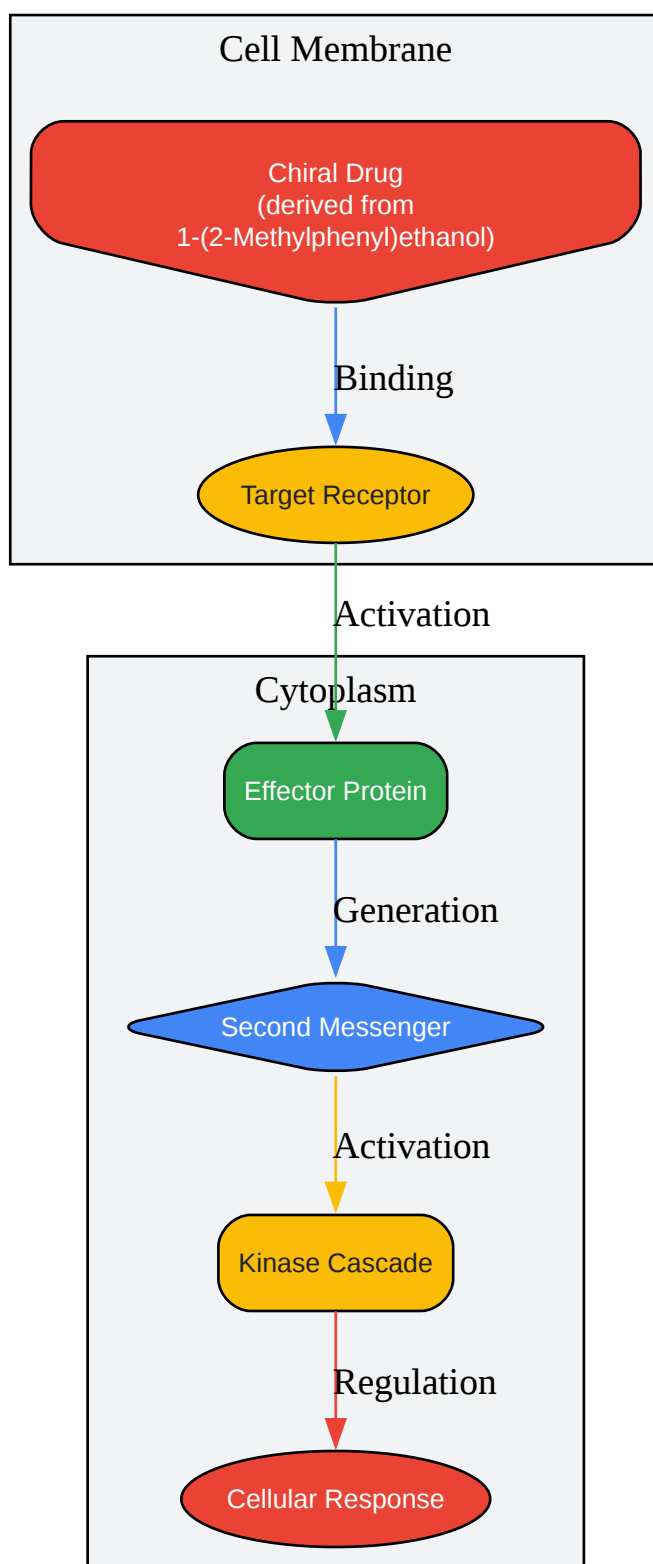
As there is limited information directly implicating **1-(2-Methylphenyl)ethanol** in specific biological signaling pathways, a logical workflow for its asymmetric synthesis and subsequent use as a chiral building block is presented below. This diagram illustrates the key steps from the starting material to the final application in the synthesis of a hypothetical chiral drug.



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Caption: Workflow for the synthesis and application of (S)-**1-(2-Methylphenyl)ethanol**.

In the absence of a known direct interaction with a signaling pathway, the following diagram illustrates a hypothetical mechanism of action for a drug synthesized using **1-(2-Methylphenyl)ethanol** as a chiral building block, targeting a generic receptor-mediated signaling cascade.



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Caption: Hypothetical signaling pathway modulated by a chiral drug.

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